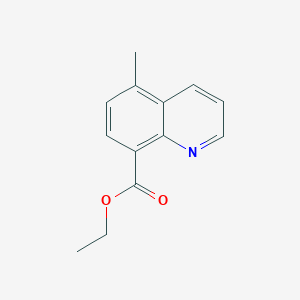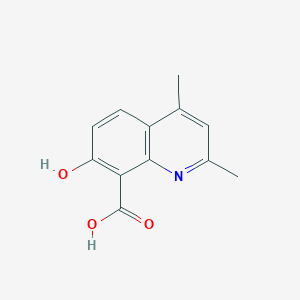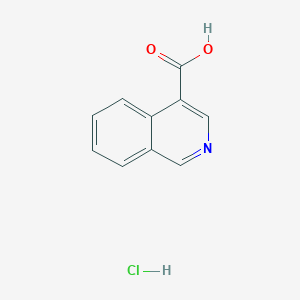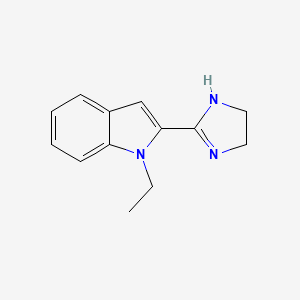
8-Ethoxyquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 8th position and the carboxylic acid group at the 7th position of the quinoline ring contribute to the unique chemical properties and biological activities of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the ethoxylation of quinoline derivatives, followed by carboxylation. For instance, starting from 8-hydroxyquinoline, ethoxylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate. The resulting 8-ethoxyquinoline can then be carboxylated at the 7th position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound can be converted to 8-ethoxyquinoline-7-carboxaldehyde.
Reduction: Formation of 8-ethoxy-1,2-dihydroquinoline-7-carboxylic acid.
Substitution: Formation of 8-substituted quinoline-7-carboxylic acid derivatives.
Scientific Research Applications
8-Ethoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-ethoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
8-Methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
8-Chloroquinoline: Contains a chlorine atom at the 8th position.
Comparison: 8-Ethoxyquinoline-7-carboxylic acid is unique due to the presence of both the ethoxy group and the carboxylic acid group, which confer distinct chemical properties and biological activities. Compared to 8-hydroxyquinoline, it may exhibit different solubility and reactivity profiles. The ethoxy group can also influence the compound’s ability to cross cell membranes, potentially enhancing its bioavailability.
Properties
CAS No. |
62189-87-1 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-ethoxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-9(12(14)15)6-5-8-4-3-7-13-10(8)11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
VVVJRPNWRJFCDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC2=C1N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)

![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)



![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)




![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
